tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate
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Overview
Description
Tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate is a useful research compound. Its molecular formula is C15H16BrNO2 and its molecular weight is 322.202. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystallography
The chemical tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate and its derivatives are primarily used in the field of organic chemistry for synthesis and crystallography studies.
Synthesis of Derivatives : These compounds serve as precursors for the synthesis of various derivatives. For instance, 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydropyrrole-1-carboxylate have been synthesized and studied for their diastereoselectivity in the Mukaiyama crossed-aldol-type reaction. These derivatives exhibit specific orientations of the tert-butoxycarbonyl (Boc) unit and hydroxyl substituents, demonstrating unique stereochemistry which is significant for further chemical transformations (Vallat et al., 2009).
Crystallographic Studies : The crystal structures of these compounds have been extensively studied to understand their molecular geometry, bonding, and stereochemistry. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate has been determined through X-ray diffraction studies. The structure reveals specific details about the conformation of the proline ring and the intermolecular hydrogen bonds, which are crucial for understanding the reactivity and interaction of these molecules (Naveen et al., 2007).
Pharmaceutical Research
In the pharmaceutical field, these compounds are intermediates in the synthesis of pharmacologically relevant molecules.
- Synthesis of Pharmacological Intermediates : Compounds like tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate are synthesized as intermediates for various pharmacological activities. The synthesis process is noted for being cost-effective, high yielding, and scalable, making it commercially viable for the production of significant pharmacophores (Bahekar et al., 2017).
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the tert-butyl group has implications in various biosynthetic and biodegradation pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Similar compounds have been known to cause a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the compound is stored under inert gas and at room temperature .
Properties
IUPAC Name |
tert-butyl 2-(4-bromophenyl)pyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-10-4-5-13(17)11-6-8-12(16)9-7-11/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPLBCFIBMLQAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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